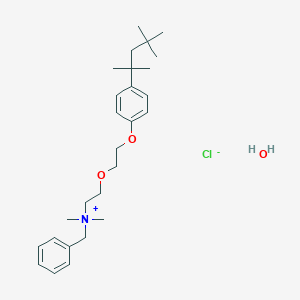

Benzethonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992)

Applications De Recherche Scientifique

1. Environmental Applications

Benzethonium chloride (BZC) has shown potential in environmental applications, particularly in water treatment. A study by Cui et al. (2020) explored the use of BZC as a novel nitrite oxidation inhibitor in the partial nitrification of municipal wastewater. This research highlighted the susceptibility of nitrite oxidizing bacteria to BZC, demonstrating its effectiveness in achieving partial nitrification in wastewater treatment processes. The findings suggest BZC's utility in enhancing nitrification efficiency and stability in wastewater management systems (Cui et al., 2020).

2. Biomedical Research

In biomedical research, BZC has been identified as a substance inducing specific pluripotent stem cell death, which holds promise for its application in stem cell-based therapies. Conesa et al. (2011) discovered that BZC, among other compounds, selectively induced apoptotic cell death in undifferentiated mouse embryonic stem cells. This selective toxicity could be significant in eliminating tumorigenic undifferentiated cells in stem cell-derived somatic cells, potentially preventing tumor formation after transplantation for therapy of degenerative diseases (Conesa et al., 2011).

3. Analytical Chemistry

BZC's properties have also been leveraged in analytical chemistry, particularly in the development of spectrophotometric methods. Issa et al. (2019) developed sensitive and accurate spectrophotometric methods for the determination of BZC in pharmaceutical formulations. These methods, based on ion-pair formation with chromotropic acid azo dyes, demonstrate BZC's utility in analytical procedures, offering a reliable approach for its detection and quantification in various formulations (Issa et al., 2019).

4. Pharmaceutical Research

In the pharmaceutical domain, BZC has been investigated for its potential protective effects against certain diseases. Abozaid et al. (2018) studied the chemopreventive activity of BZC against diethylnitrosamine-induced hepatocellular carcinoma. Their findings suggest that BZC significantly reduces liver enzyme levels and bilirubin concentration, indicating its potential as a protective agent against liver cancer (Abozaid et al., 2018).

5. Material Science

BZC's interaction with small biomolecules has been explored in material science, offering insights into its structural and binding properties. Yan et al. (2018) investigated the interactions of BZC with amino acids and glycyl dipeptides. Their study provides valuable information on the solvation behavior and structural properties of BZC in the presence of small biomolecules, which could be useful in the development of new materials and drug formulations (Yan et al., 2018).

Propriétés

Numéro CAS |

5929-09-9 |

|---|---|

Formule moléculaire |

C27H42NO2.Cl.H2O C27H44ClNO3 |

Poids moléculaire |

466.1 g/mol |

Nom IUPAC |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |

InChI |

InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1 |

Clé InChI |

VAPZFIMSURJAMN-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |

SMILES canonique |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |

Color/Form |

COLORLESS CRYSTALS |

melting_point |

327 to 331 °F (NTP, 1992) |

Description physique |

Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992) |

Solubilité |

5 to 10 mg/mL at 70 °F (NTP, 1992) |

Synonymes |

Benzethonium Chloride Monohydrate |

Origine du produit |

United States |

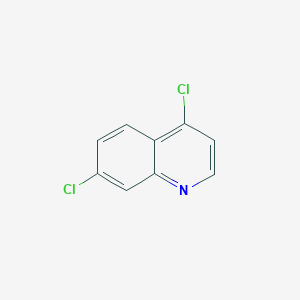

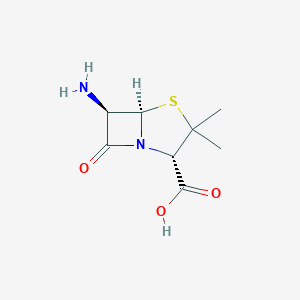

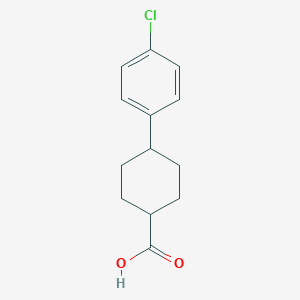

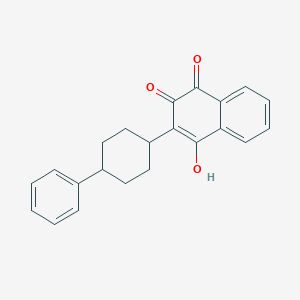

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

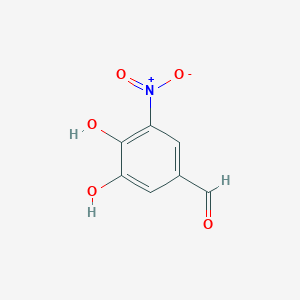

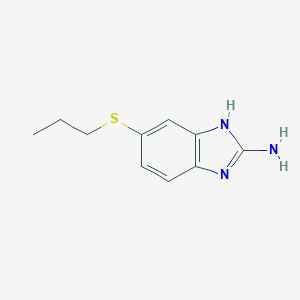

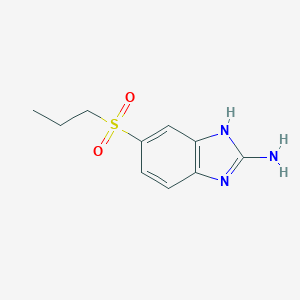

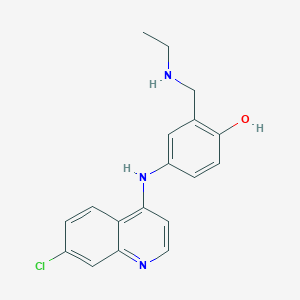

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.